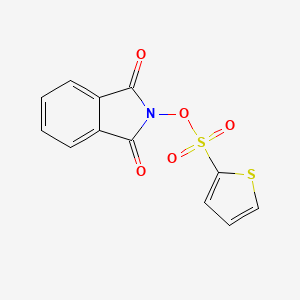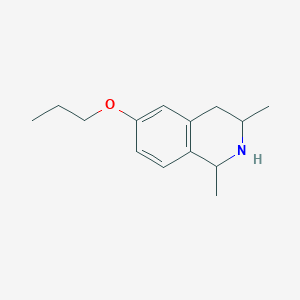![molecular formula C21H18N6O2S B2958215 N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-43-6](/img/structure/B2958215.png)
N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrazolopyrimidine core provides a rigid, planar structure, which could contribute to its potential interactions with biological targets. The phenyl rings could participate in pi stacking interactions, while the sulfanylacetamide group could form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would be influenced by the polar sulfanylacetamide group and the nonpolar phenyl rings .科学的研究の応用
Radioligand Imaging
- A study focused on the synthesis of selective ligands for the translocator protein (18 kDa) identified a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting their potential in in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Cognitive Impairment Treatment
- A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and studied as inhibitors of phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, demonstrated potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Peripheral Benzodiazepine Receptor Ligands
- Research on new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides explored their role as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This study included synthesis, binding studies, and a proposed 3D-QSAR model to evaluate the impact of different substitutions (Selleri et al., 2005).
Antihypertensive Activity
- A series of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cGMP specific (type V) phosphodiesterase, demonstrated significant antihypertensive activity in vivo. This study underscores the potential therapeutic application of these compounds in hypertension management (Dumaitre & Dodic, 1996).
Antiasthma Agents
- The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors suggested their potential as antiasthma agents. These compounds, particularly those with specific aryl substituents, showed significant activity in inhibiting histamine release, a key factor in asthma (Medwid et al., 1990).
Antiinflammatory Drugs
- Syntheses of pyrazolo[1,5-a]pyrimidines evaluated their antiinflammatory properties, finding compounds like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3) to be highly effective and lacking ulcerogenic activity, suggesting safer alternatives to traditional antiinflammatory drugs (Auzzi et al., 1983).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and an increase in cell death. The compound exhibits significant inhibitory activities with IC50 values of 0.054, 0.135, and 0.034 μM .
Biochemical Pathways
By inhibiting EGFR-TK, the compound affects multiple biochemical pathways. It disrupts the normal cell cycle progression, leading to cell cycle arrest at the S phase . It also induces apoptosis, or programmed cell death, in a time-dependent manner .
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . It has shown excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against a full 60-cell panel .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-14(28)25-15-7-9-16(10-8-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSXNXVKIRZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)
![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)
![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2958141.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)
![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)


![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
